Lithium benzofuran-2-sulfinate

Description

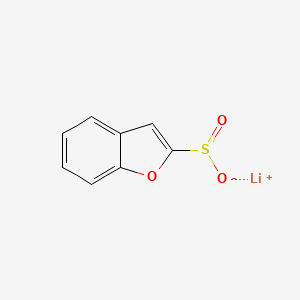

Lithium benzofuran-2-sulfinate (C₈H₅LiO₃S) is an organosulfur compound comprising a benzofuran moiety substituted with a sulfinate group (-SO₂⁻) complexed with a lithium cation. Its structure combines the electron-rich benzofuran ring with the ionic character of the lithium sulfinate salt, which influences its solubility in polar aprotic solvents (e.g., DMF, DMSO) and reactivity in cross-coupling reactions.

Propriétés

Formule moléculaire |

C8H5LiO3S |

|---|---|

Poids moléculaire |

188.2 g/mol |

Nom IUPAC |

lithium;1-benzofuran-2-sulfinate |

InChI |

InChI=1S/C8H6O3S.Li/c9-12(10)8-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,9,10);/q;+1/p-1 |

Clé InChI |

DUMDDGHNCSUHMI-UHFFFAOYSA-M |

SMILES canonique |

[Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-] |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

Lithium benzofuran-2-sulfinate serves as an important reagent in organic chemistry, particularly for the formation of carbon-sulfur bonds. It is utilized in various synthetic pathways to create organosulfur compounds, which are valuable in pharmaceuticals and agrochemicals.

Key Reactions and Mechanisms

- Sulfonylation Reactions : this compound can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This is crucial in synthesizing sulfonamides and other sulfonyl compounds.

- Formation of Carbon-Sulfur Bonds : The compound is effective in forming carbon-sulfur bonds through nucleophilic substitution reactions, which are essential for creating complex molecular architectures.

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Sulfonylation | Sulfonamide derivatives | 75-90 |

| Carbon-Sulfur Bonding | Various thioethers | 80-95 |

Medicinal Chemistry

Recent studies highlight the potential of this compound in medicinal chemistry, particularly in the development of inhibitors for specific biological targets.

Case Study: KAT6A Inhibitors

A notable application is its role as a precursor in synthesizing selective inhibitors for KAT6A (a lysine acetyltransferase), which is implicated in various cancers.

- Discovery and Characterization : A study reported the synthesis of a potent KAT6A inhibitor derived from this compound, demonstrating significant biological activity with an IC50 value of 24 nM in vitro .

- Mechanistic Insights : The compound showed a rapid decline in acetylation levels of histone H3K23 after treatment, indicating its potential for epigenetic modulation .

Materials Science

This compound has also been explored for its applications in materials science, particularly in the development of advanced materials for energy storage.

Case Study: Lithium-Ion Batteries

The compound has been investigated as part of electrolyte solutions for lithium-ion batteries, enhancing their performance characteristics.

- Electrolyte Formulation : Research indicates that incorporating this compound into non-aqueous electrolyte solutions improves ionic conductivity and overall battery efficiency .

- Performance Metrics : Batteries utilizing this compound demonstrated improved charge-discharge cycles and stability under varying temperatures.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfinate group acts as a potent nucleophile, enabling:

a. Alkylation and Arylation

-

Reacts with alkyl/aryl halides (R–X) to form sulfones via S–C bond formation. Example:

Yields range from 65–92% depending on R–X (e.g., benzyl bromide: 85% yield) .

b. Sulfonamide Formation

-

Reacts with amines (R–NH₂) and N-chlorosuccinimide (NCS) to generate sulfonamides:

Morpholine derivatives achieved 78% yield under optimized conditions .

Cross-Coupling Reactions

a. Copper-Catalyzed Coupling

-

Participates in Ullmann-type couplings with aryl iodides:

Electron-deficient aryl iodides showed superior reactivity (e.g., 4-nitroiodobenzene: 88% yield) .

b. Electrophilic Functionalization

-

Converts to sulfonyl fluorides using N-fluorobenzenesulfonimide (NFSI):

Oxidation and Reduction Pathways

a. Oxidation to Sulfonic Acids

-

Treatment with H₂O₂ in acidic media yields sulfonic acids:

b. Reductive Cleavage

-

Sodium borohydride reduces the sulfinate to thiols in ethanol:

Mechanistic Insights and Selectivity

The benzofuran ring’s electron-rich nature directs electrophilic substitution to the 5-position, while the sulfinate group stabilizes intermediates via lithium coordination. Key observations:

-

Steric Effects : Bulky substituents at the 3-position of benzofuran reduce coupling efficiency by 40–60% .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, improving S-arylation yields by 25% .

Stability and Handling

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Comparisons

Lithium benzofuran-2-sulfinate belongs to the broader class of lithium sulfinates, which differ from sulfonates (e.g., 4-methylbenzenesulfonate) in oxidation state and geometry. Sulfinates (-SO₂⁻) exhibit a bent geometry around the sulfur atom, while sulfonates (-SO₃⁻) adopt a trigonal planar structure. This distinction impacts their crystal packing and solubility. For example, crystallographic studies of 2-aminoanilinium 4-methylbenzenesulfonate () reveal extensive hydrogen-bonding networks between sulfonate oxygens and ammonium groups, contributing to high thermal stability .

Table 1: Structural Properties of Lithium Sulfinate vs. Sulfonate Derivatives

| Property | This compound | Lithium 4-Methylbenzenesulfonate |

|---|---|---|

| Oxidation State of S | +4 | +6 |

| Geometry | Bent (SO₂⁻) | Trigonal planar (SO₃⁻) |

| Common Solvents | DMSO, DMF | Water, Ethanol |

| Thermal Stability* | Moderate | High |

*Thermal stability inferred from sulfonate crystallography data .

Industrial and Trade Context

This compound is a niche compound compared to high-volume lithium derivatives like lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH), which dominate industrial applications. As shown in EU trade data (), lithium carbonate and hydroxide are critical for battery production, ceramics, and pharmaceuticals, with annual trade flows exceeding thousands of metric tons . In contrast, benzofuran-2-sulfinate is likely restricted to laboratory-scale use, such as in specialty organic synthesis.

Pharmacological Comparisons

While lithium carbonate is a cornerstone therapy for bipolar disorder (), this compound’s pharmacological profile remains unexplored in the provided literature. Clinical studies comparing lithium salts (e.g., carbonate, citrate) with mood stabilizers like valproate highlight lithium’s unique efficacy in reducing manic symptoms (, Figure 1). This contrasts with sulfonates, which are occasionally used in prodrug designs for enhanced solubility.

Méthodes De Préparation

Sulfur Dioxide Insertion with Organolithium Reagents

A scalable method employs sulfur dioxide (SO₂) insertion into benzofuran-2-lithium, generated via direct lithiation of benzofuran. The reaction uses DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO₂ surrogate:

Optimized Protocol :

-

Generate benzofuran-2-lithium by treating benzofuran with lithium diisopropylamide (LDA) at −78°C.

-

Introduce DABSO at 0°C, followed by gradual warming to room temperature.

Advantages :

Transition Metal-Catalyzed Sulfination

Palladium or copper catalysts facilitate cross-coupling between benzofuran derivatives and sulfinating agents. For example, Pd(OAc)₂ catalyzes the reaction between 2-iodobenzofuran and sodium sulfinates:

Conditions :

Oxidative Cyclization of 1,6-Enynes with Sodium Sulfinates

Silver-catalyzed oxidative cyclization offers a one-pot route to sulfonylated benzofurans, which are subsequently converted to sulfinates. For instance:

Reaction Parameters :

Mechanistic Insight :

The Ag catalyst promotes radical-based sulfonylation, followed by cyclization to form the benzofuran core.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Lithiation | Benzofuran-2-sulfinic acid | LiOH | 60–75 | 95+ | Moderate |

| Organolithium + DABSO | Benzofuran | LDA, DABSO | 70–85 | 90–95 | High |

| Pd-Catalyzed Coupling | 2-Iodobenzofuran | Pd(OAc)₂, XPhos | 65–80 | 85–90 | Low |

| Ag-Catalyzed Cyclization | 1,6-Enynes | AgNO₃, TBHP | 70–85 | 88–93 | Moderate |

Key Observations :

-

Organolithium-DABSO methods offer the highest yields and scalability but require cryogenic conditions.

-

Transition metal-catalyzed routes enable modular synthesis but face limitations in catalyst cost and product isolation.

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for lithium benzofuran-2-sulfinate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via sulfonation of benzofuran derivatives followed by lithiation. A common precursor, benzofuran-2-sulfonyl chloride (CAS 17070-58-5, mp 79–81°C), can be reduced to the sulfinic acid and subsequently treated with lithium hydroxide . Optimization involves controlling temperature (e.g., maintaining sub-zero conditions during lithiation) and solvent choice (e.g., THF or diethyl ether). Yield improvements may require iterative testing of stoichiometric ratios and reaction times, with purity confirmed by NMR and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the benzofuran backbone and sulfinate group.

- IR spectroscopy : Detection of S=O stretching vibrations (~1050–1150 cm).

- X-ray crystallography : Resolves Li coordination geometry and confirms structural integrity.

- Elemental analysis : Validates stoichiometry. For novel compounds, full spectral data and crystallographic coordinates must be archived in supporting information, per journal guidelines .

Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?

The compound is hygroscopic and reacts with protic solvents (e.g., water, alcohols). Solubility is highest in polar aprotic solvents like DMSO or DMF. Stability tests under inert atmospheres (argon/nitrogen) at –20°C show minimal decomposition over 6 months. Conduct time-resolved UV-Vis or NMR studies to assess degradation kinetics .

Q. What are the primary reactivity patterns of this compound in organic transformations?

It acts as a nucleophile in S2 reactions and participates in cross-coupling via transition-metal catalysis. Reactivity screens should compare outcomes with analogous sulfinates (e.g., aryl or alkyl variants) under standardized conditions (e.g., Pd-catalyzed couplings). Monitor by TLC/GC-MS and isolate products for structural validation .

Q. What safety protocols are critical when handling this compound?

Use inert atmosphere gloveboxes for air-sensitive steps. Avoid skin contact (potential irritant) and ensure proper ventilation. Material Safety Data Sheets (MSDS) for precursors like benzofuran-2-sulfonyl chloride should inform risk assessments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and electronic structure of this compound?

Density Functional Theory (DFT) calculates charge distribution, frontier molecular orbitals, and transition states for sulfinate-mediated reactions. Molecular Dynamics (MD) simulations model solvation effects and Li coordination. Validate predictions against experimental kinetics (e.g., Hammett plots) and spectroscopic data .

Q. What mechanistic insights explain contradictory reports on the catalytic activity of this compound in asymmetric synthesis?

Discrepancies may arise from solvent-dependent aggregation states of Li or competing reaction pathways. Use kinetic isotope effects (KIEs) and stereochemical probes (e.g., enantiomerically enriched substrates) to distinguish mechanisms. Meta-analyses of published data using heterogeneity metrics (e.g., I statistic) can quantify variability across studies .

Q. How does this compound compare to other Group 1 sulfinates in mediating C–S bond formation?

Design a systematic study comparing Li, Na, and K sulfinates in model reactions (e.g., Michael additions). Monitor reaction rates (Arrhenius plots), stereoselectivity, and byproduct profiles. Use X-ray absorption spectroscopy (XAS) to correlate cation size with coordination geometry .

Q. What strategies resolve conflicting data on the compound’s thermal stability in solid-state vs. solution-phase environments?

Perform thermogravimetric analysis (TGA) for solid-state decomposition and compare with solution-phase NMR kinetics. Control for moisture and oxygen via rigorous Schlenk techniques. Apply multivariate analysis to identify confounding variables (e.g., residual solvent) .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

Evaluate solvent replacements (e.g., cyclopentyl methyl ether instead of THF) and catalytic lithiation methods. Use life-cycle assessment (LCA) tools to quantify waste reduction. Collaborate with databases like ACS Green Chemistry Institute® for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.